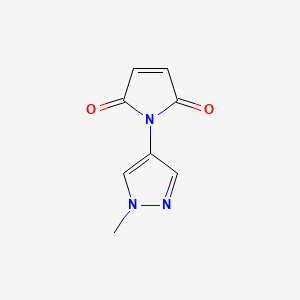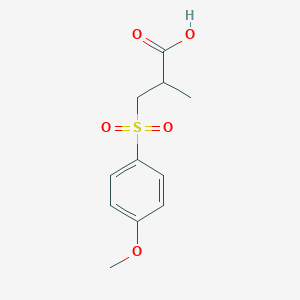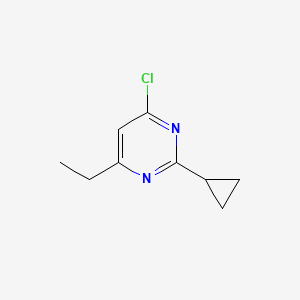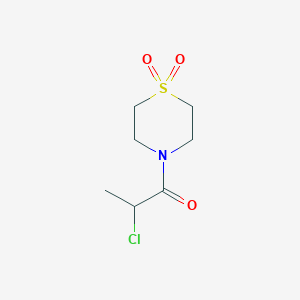
4-(2-Chloropropanoyl)-1-thiomorpholine-1,1-dione
Descripción general
Descripción
“4-(2-Chloropropanoyl)-1-thiomorpholine-1,1-dione” is a chemical compound . It has a molecular weight of 225.7 and its IUPAC name is 4-(2-chloropropanoyl)thiomorpholine 1,1-dioxide .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(2-Chloropropanoyl)-1-thiomorpholine-1,1-dione” include a molecular weight of 225.7 . It is a powder that is stored at room temperature .
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity : Thiomorpholine derivatives, which include compounds similar to 4-(2-Chloropropanoyl)-1-thiomorpholine-1,1-dione, have been synthesized and evaluated for their antimicrobial activity. These compounds were prepared using nucleophilic substitution reactions and tested against various microbial strains, showing promising results (Kardile & Kalyane, 2010).
Dynamic Stereochemistry : Research on N-aryl-substituted thiomorpholine-3,5-diones, which are structurally related to 4-(2-Chloropropanoyl)-1-thiomorpholine-1,1-dione, has provided insights into their dynamic stereochemistry. The study involved X-ray crystallography and variable-temperature 1H NMR to understand the diastereomers and their interconversion mechanisms (Szawkało et al., 2015).
Cycloaddition Synthesis Methods : A protocol for synthesizing thiomorpholin-3-one derivatives, closely related to 4-(2-Chloropropanoyl)-1-thiomorpholine-1,1-dione, has been developed. This method provides a novel approach for synthesizing these derivatives under mild conditions with moderate to good yield (He et al., 2019).
Oxidation of Cyclic Derivatives : Studies on the oxidation of functionalized cyclic derivatives related to thiomorpholine have been conducted. These research efforts contribute to understanding the chemical behavior and potential applications of compounds like 4-(2-Chloropropanoyl)-1-thiomorpholine-1,1-dione (Martynov et al., 2016).
Synthesis and Characterization of Thiomorpholine Derivatives : Research has been conducted on the synthesis and characterization of various thiomorpholine derivatives, highlighting the chemical versatility and potential applications of compounds structurally related to 4-(2-Chloropropanoyl)-1-thiomorpholine-1,1-dione (Asinger et al., 1981).
Safety And Hazards
Propiedades
IUPAC Name |
2-chloro-1-(1,1-dioxo-1,4-thiazinan-4-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClNO3S/c1-6(8)7(10)9-2-4-13(11,12)5-3-9/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRWFTWQLXXUNRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCS(=O)(=O)CC1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chloropropanoyl)-1-thiomorpholine-1,1-dione | |
CAS RN |
1154384-08-3 | |
| Record name | 4-(2-chloropropanoyl)-1lambda6-thiomorpholine-1,1-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



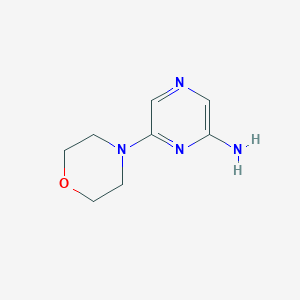
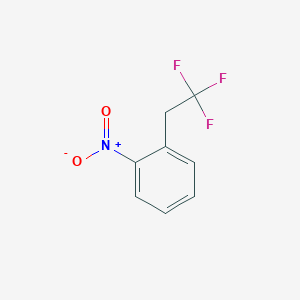
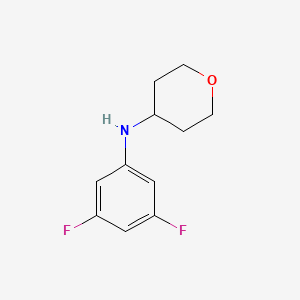

![4-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B1418902.png)
![3-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B1418903.png)
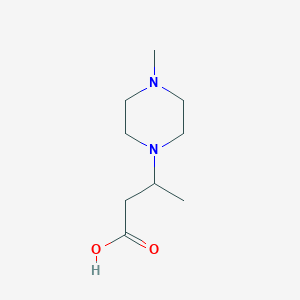
![1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol](/img/structure/B1418907.png)
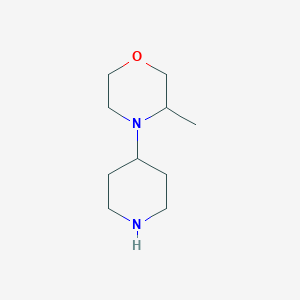
![N-[2-(piperazin-1-yl)ethyl]cyclopentanecarboxamide](/img/structure/B1418911.png)
![[2-(Ethylsulfanyl)pyridin-4-yl]methanamine](/img/structure/B1418912.png)
